Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate

Description

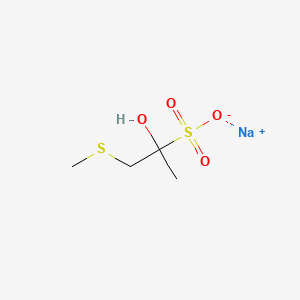

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is a sodium salt of a sulfonic acid derivative characterized by a branched propane backbone with hydroxyl (-OH) and methylsulfanyl (-SCH₃) functional groups. The hydroxyl group may increase hydrophilicity, while the methylsulfanyl moiety could contribute to nucleophilic or redox-active behavior .

Properties

Molecular Formula |

C4H9NaO4S2 |

|---|---|

Molecular Weight |

208.2 g/mol |

IUPAC Name |

sodium;2-hydroxy-1-methylsulfanylpropane-2-sulfonate |

InChI |

InChI=1S/C4H10O4S2.Na/c1-4(5,3-9-2)10(6,7)8;/h5H,3H2,1-2H3,(H,6,7,8);/q;+1/p-1 |

InChI Key |

BOSXSYROEQAPAP-UHFFFAOYSA-M |

Canonical SMILES |

CC(CSC)(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate typically involves the reaction of 2-hydroxypropane-2-sulfonic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation.

Types of Reactions:

Oxidation: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, alcohols.

Substitution Products: Ethers, esters.

Scientific Research Applications

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved in its action include redox reactions, nucleophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

The following analysis compares Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate with structurally related sulfonates, focusing on molecular features, applications, and safety profiles.

Structural and Functional Comparisons

Table 1: Key Properties of Sodium 2-Hydroxy-1-(Methylsulfanyl)Propane-2-Sulfonate and Analogues

Key Observations:

- Branching vs. Linearity : The branched structure of Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate distinguishes it from linear alkyl sulfonates (e.g., Sodium 1-Heptanesulfonate), which lack functional groups and exhibit simpler solubility profiles.

- Aromatic vs. Aliphatic : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s aromatic system confers rigidity and π-π interactions, making it suitable for dye applications, unlike the aliphatic target compound.

Research and Application Insights

- Reactivity : The methylsulfanyl group in the target compound could participate in nucleophilic substitution or oxidation reactions, unlike Sodium 2-methylprop-2-ene-1-sulphonate, which may undergo polymerization via its alkene group.

- Thermal Stability : Branched sulfonates like the target compound may exhibit lower melting points compared to aromatic analogues (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) due to reduced crystallinity.

Biological Activity

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate, commonly referred to as a sulfonic acid derivative, has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is characterized by:

- Hydroxyl Group : Contributes to its solubility in water.

- Methylthio Group : Impacts its reactivity and biological interactions.

- Sulfonate Group : Enhances ionic characteristics, making it suitable for various formulations.

The compound's water solubility and strong ionic nature make it applicable in pharmaceuticals and biochemical assays.

Biological Activities

Research indicates that sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Antioxidant Activity : The compound may scavenge free radicals, contributing to cellular protection.

- Potential in Drug Formulations : Its structural properties allow integration into drug delivery systems.

The exact mechanisms through which sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate exerts its biological effects are still under investigation. However, it is believed that:

- The hydroxyl group may interact with cellular receptors, influencing signaling pathways.

- The methylthio group could play a role in modifying protein interactions, potentially affecting enzyme activities.

Comparative Analysis with Similar Compounds

To better understand the unique features of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate, a comparison with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate | Similar sulfonate structure | Contains an allyloxy group, providing different reactivity profiles. |

| Sodium 3-(hydroxymethyl)-propane-1-sulfonate | Hydroxymethyl instead of methylthio | Primarily used as a buffer component in biochemical applications. |

| Sodium 3-methylthio-propanesulfonate | Methylthio group at a different position | Exhibits distinct biological activities compared to sodium 2-hydroxy derivative. |

This table illustrates how the functional groups in sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate contribute to its specific chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing antimicrobial agents .

- Antioxidant Properties : Another research project highlighted its ability to reduce oxidative stress markers in cell cultures, indicating possible applications in preventing oxidative damage .

- Drug Formulation Development : The compound has been explored as an excipient in drug formulations due to its stabilizing properties and compatibility with various active pharmaceutical ingredients .

Q & A

Q. What are the established synthetic routes for Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions due to the compound’s dual functional groups (hydroxy and methylsulfanyl). A plausible route includes:

Sulfonation : Reacting 2-hydroxy-1-(methylsulfanyl)propane with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Neutralization : Treating the intermediate with sodium hydroxide to form the sodium salt .

- Optimization Strategies :

- Control pH during neutralization to avoid side reactions (e.g., hydrolysis of the methylsulfanyl group).

- Use anhydrous conditions to prevent hydration of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy.

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons adjacent to sulfonate and methylsulfanyl groups (e.g., δ 1.8–2.2 ppm for methylsulfanyl; δ 3.5–4.0 ppm for hydroxy protons).

- ¹³C NMR : Confirm sulfonate (δ 50–70 ppm) and quaternary carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M-Na]⁻ or [M+H]⁺.

- Ion-Pair Chromatography : Pharmacopeial methods (e.g., USP standards) using sodium alkylsulfonates as mobile-phase modifiers .

Advanced Research Questions

Q. How does the sulfonate group in Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate influence its reactivity in nucleophilic substitution reactions compared to other sulfonates?

- Methodological Answer :

- Steric and Electronic Effects : The hydroxy and methylsulfanyl groups create steric hindrance, reducing nucleophilic attack at the sulfonate sulfur. Compare reactivity with simpler sulfonates (e.g., sodium 1-hexanesulfonate) using kinetic studies .

- Experimental Design :

- Conduct SN2 reactions with alkyl halides in polar aprotic solvents (e.g., DMF).

- Monitor reaction rates via conductivity measurements or GC-MS.

- Key Finding : Lower reactivity than aliphatic sulfonates due to intramolecular hydrogen bonding between hydroxy and sulfonate groups .

Q. In studies where Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate exhibits contradictory solubility data across solvents, what experimental approaches can resolve these discrepancies?

- Methodological Answer :

- Systematic Solubility Screening :

| Solvent | Temperature (°C) | Solubility (g/100 mL) | Method (e.g., gravimetric, UV-Vis) |

|---|---|---|---|

| Water | 25 | 12.3 ± 0.5 | Gravimetric |

| Ethanol | 25 | 1.2 ± 0.1 | UV-Vis (λ = 260 nm) |

- Factors to Control :

- Purity (assayed via ion chromatography) .

- Hydration state (thermogravimetric analysis, TGA).

- pH adjustments to disrupt hydrogen-bonding networks.

Q. How can Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate be utilized as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer :

- Chiral Induction : The hydroxy and sulfonate groups can coordinate metal catalysts (e.g., Ru or Rh) in enantioselective hydrogenation.

- Case Study :

- Substrate : Prochiral ketones.

- Conditions : 1 mol% Rh-(R)-BINAP catalyst, H₂ (50 psi), 25°C.

- Outcome : Enantiomeric excess (ee) >90% due to sulfonate’s chelation effect .

Safety and Handling

Q. What are the key safety considerations when handling Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate in enzyme inhibition assays?

- Methodological Answer :

- Variables to Reconcile :

Enzyme Source : Species-specific isoforms (e.g., human vs. bacterial dehydrogenases).

Assay Conditions : pH (optimum 7.4 vs. 8.0), ionic strength, and cofactor availability (e.g., NAD⁺).

- Validation Steps :

- Reproduce assays using standardized protocols (e.g., IC₅₀ determination via fluorometric methods).

- Cross-validate with orthogonal techniques (e.g., isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.